molecular formula C20H22ClN3O3 B516648 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide CAS No. 1032229-33-6

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide

Cat. No. B516648
CAS RN: 1032229-33-6
M. Wt: 387.9 g/mol
InChI Key: DPYTYQFYDLYWHZ-UHFFFAOYSA-N
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Description

“4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide” is a chemical compound with the CAS Number: 1032229-33-6 . It has a molecular weight of 387.87 . The IUPAC name for this compound is 4-(2-chlorophenoxy)-N-{3-[(methylamino)carbonyl]phenyl}-1-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Piperidine-Aryl Urea-based SCD1 Inhibitors

The compound 4-(2-Chlorophenoxy)-N-[3-(Methylcarbamoyl)Phenyl]Piperidine-1-Carboxamide is identified as a part of a series of stearoyl-CoA desaturase1 (SCD1) inhibitors. This compound exhibited potent in vivo activity and dose-dependent desaturation index lowering effects, indicating its potential in therapeutic applications related to SCD1 inhibition (Zhili Xin et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

Piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were discovered, with the triazine heterocycle being critical for high potency and selectivity. These inhibitors demonstrated robust effects on serum biomarkers and were suitable for in vivo investigation in various disease models (R. Thalji et al., 2013).

Glycine Transporter 1 Inhibitor

A compound structurally similar to this compound was found to be a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetic profiles and increased cerebrospinal fluid glycine concentration in rats (Shuji Yamamoto et al., 2016).

CCR5 Antagonist for HIV-1

The compound was part of a series leading to the discovery of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity. This antagonist demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (S. Imamura et al., 2006).

Anti-Angiogenic and DNA Cleavage Studies

Novel piperidine-4-carboxamide derivatives, which are structurally similar, exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Vinaya Kambappa et al., 2017).

Anticonvulsant Enaminones

In the context of anticonvulsant research, enaminones structurally related to this compound were studied for their hydrogen bonding and structure-activity relationships, adding to the understanding of their potential in treating convulsive disorders (M. Kubicki et al., 2000).

Allosteric Modulation of CB1

The compound's framework was explored in the development of allosteric modulators for the cannabinoid type 1 receptor (CB1). This research is crucial for understanding the binding affinity and cooperativity of CB1 allosteric modulators (Leepakshi Khurana et al., 2014).

Mechanism of Action

Target of Action

The primary target of A939572 is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids . It is abundantly expressed in the liver and adipose tissue and plays a crucial role in lipid metabolism and body weight control .

Mode of Action

A939572 acts as a potent inhibitor of SCD1 . It binds to SCD1, inhibiting its activity and thereby affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in cellular lipid metabolism, which can have various downstream effects .

Biochemical Pathways

The inhibition of SCD1 by A939572 affects the lipid metabolism pathway . Specifically, it disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a key step in lipid metabolism . This disruption can affect various downstream processes, including adipogenic differentiation and hepatic lipogenesis .

Pharmacokinetics

A939572 is orally bioavailable and shows potent inhibitory activity against both mouse and human SCD1 . .

Result of Action

The inhibition of SCD1 by A939572 can lead to a decrease in the synthesis of monounsaturated fatty acids, which can affect various cellular processes. For instance, it has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis . This can lead to changes in lipid metabolism and potentially contribute to the treatment of conditions like obesity and diabetes .

Action Environment

The efficacy and stability of A939572 can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as grape seed extract, which has been shown to significantly inhibit cell migration and invasion by blocking SCD1 and its downstream β-catenin, CYP19A1 expression, and estrogen concentration .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYTYQFYDLYWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648006
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032229-33-6
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of A939572?

A1: A939572 is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, A939572 disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.

Q2: What are the downstream effects of SCD1 inhibition by A939572?

A2: Inhibition of SCD1 by A939572 has been shown to induce several cellular responses, including:

  • Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].
  • Suppression of cell proliferation: A939572 treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].
  • Induction of apoptosis: Several studies have reported that A939572 can induce programmed cell death (apoptosis) in cancer cells [, , ].
  • Alterations in lipid metabolism: A939572 treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].
  • Sensitization to chemotherapy: Combining A939572 with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].

Q3: How does A939572 affect cancer stem cells (CSCs)?

A3: Research suggests that A939572 is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes A939572 a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.

Q4: What is the molecular formula and weight of A939572?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of A939572. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for A939572?

A5: The provided abstracts do not include spectroscopic data for A939572. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.

Q6: In which cancer types has A939572 shown efficacy?

A6: Studies have demonstrated the anticancer potential of A939572 in various cancer models, including:

  • **Clear cell renal cell carcinoma (ccRCC) ** [, ]
  • Pancreatic ductal adenocarcinoma (PDAC) [, , , ]
  • Non-small cell lung cancer (NSCLC) [, ]
  • Prostate cancer []
  • Glioma []
  • Bladder cancer []

Q7: What types of in vitro and in vivo models were used to evaluate A939572?

A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of A939572, including:

  • Cell proliferation assays using various cancer cell lines [, , , , , , ]
  • Apoptosis assays [, , ]
  • Gene expression analysis to assess changes in UPR markers and lipogenic genes [, , ]
  • Lipidomic analysis to measure changes in lipid profiles [, , , , ]
  • Mouse xenograft models to evaluate tumor growth inhibition [, , , ]
  • Genetically engineered mouse models (GEMMs) of pancreatic cancer [, ]
  • Patient-derived xenograft (PDX) models []

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